2-(2-Methoxy-5-nitrophenoxy)acetic acid
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Overview
Description
2-(2-Methoxy-5-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO6 and a molecular weight of 227.17 g/mol It is characterized by the presence of a methoxy group, a nitro group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid typically involves the reaction of 2-methoxy-5-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-5-nitrophenoxy)acetic acid.
Reduction: Formation of 2-(2-methoxy-5-aminophenoxy)acetic acid.
Substitution: Formation of various substituted phenoxyacetic acids depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxy-5-nitrophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of nitro and methoxy substituents on biological activity.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-nitrophenoxy)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid: Similar structure but with a formyl group instead of a methoxy group.
(2-Methoxy-5-nitrophenyl)acetic acid: Lacks the phenoxyacetic acid moiety.
Uniqueness
2-(2-Methoxy-5-nitrophenoxy)acetic acid is unique due to the combination of its methoxy, nitro, and phenoxyacetic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxy-5-nitrophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-7-3-2-6(10(13)14)4-8(7)16-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHFRUXMKJREHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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